molecular formula C27H55NS2 B14426086 Carbamodithioic acid, ditridecyl- CAS No. 81241-77-2

Carbamodithioic acid, ditridecyl-

Cat. No.: B14426086
CAS No.: 81241-77-2
M. Wt: 457.9 g/mol
InChI Key: GKEVEJUAVWUHRF-UHFFFAOYSA-N
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Description

Carbamodithioic acid, ditridecyl- is a chemical compound with the molecular formula C27H55NS2 . It belongs to the class of dithiocarbamic acids, which are characterized by the presence of a thiocarbonyl and thiol group replacing the oxo and hydroxy groups of carbamic acid . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, ditridecyl- can be synthesized through the reaction of tridecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

  • Dissolution of tridecylamine in an appropriate solvent like ethanol.
  • Addition of carbon disulfide to the solution.
  • Introduction of sodium hydroxide to facilitate the reaction.
  • Refluxing the mixture for several hours to ensure complete reaction.
  • Isolation and purification of the product through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of carbamodithioic acid, ditridecyl- may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and productivity.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, ditridecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Nucleophiles: Alkyl halides or other electrophiles can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Tridecylamine and carbon disulfide.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Carbamodithioic acid, ditridecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamodithioic acid, ditridecyl- involves its interaction with metal ions and enzymes. The compound can chelate metal ions, disrupting their normal function in biological systems. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Carbamodithioic acid, ditridecyl- can be compared with other dithiocarbamic acids, such as:

    Carbamodithioic acid, diethyl-: Similar in structure but with shorter alkyl chains.

    Carbamodithioic acid, dimethyl-: Another variant with even shorter alkyl chains.

    Carbamodithioic acid, dibutyl-: Features butyl groups instead of tridecyl groups.

Uniqueness

The uniqueness of carbamodithioic acid, ditridecyl- lies in its long tridecyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and influence its reactivity and solubility in various solvents .

Properties

CAS No.

81241-77-2

Molecular Formula

C27H55NS2

Molecular Weight

457.9 g/mol

IUPAC Name

di(tridecyl)carbamodithioic acid

InChI

InChI=1S/C27H55NS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27(29)30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,30)

InChI Key

GKEVEJUAVWUHRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(CCCCCCCCCCCCC)C(=S)S

Origin of Product

United States

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